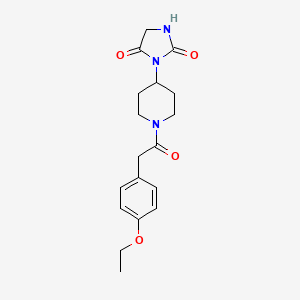

3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(4-ethoxyphenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-2-25-15-5-3-13(4-6-15)11-16(22)20-9-7-14(8-10-20)21-17(23)12-19-18(21)24/h3-6,14H,2,7-12H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRWDBAWXXZVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidine-2,4-dione ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidine-4-carboxylic acid.

Imidazolidine-2,4-dione Derivatives: Compounds like hydantoin and its derivatives.

Ethoxyphenyl Derivatives: Compounds containing the ethoxyphenyl group, such as 4-ethoxyphenylacetic acid.

Uniqueness

3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by an imidazolidine core substituted with a piperidine ring and an ethoxyphenyl acetyl group. Its molecular formula is with a molecular weight of approximately 320.41 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing promising results in various areas:

Antimicrobial Activity

Research has demonstrated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of imidazolidine derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these compounds often indicate low concentrations required to achieve significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | A549 | 20 | Cell cycle arrest |

| This compound | MCF-7 | 18 | Apoptosis induction |

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been studied. In vitro assays suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways. This property could make it a candidate for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazolidine derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure enhance efficacy.

- Cancer Cell Studies : In a comparative study involving multiple cancer cell lines, the compound was tested alongside known chemotherapeutics. It demonstrated a comparable or superior ability to induce cell death in resistant cancer strains, highlighting its potential as an alternative treatment option.

- Inflammation Model : In vivo experiments using mouse models of inflammation showed that treatment with the compound significantly reduced swelling and pain markers compared to control groups.

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : It may alter cytokine profiles, reducing inflammation and promoting healing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine ring via cyclization of appropriate precursors (e.g., β-amino alcohols).

- Step 2 : Acetylation of the piperidine nitrogen using 4-ethoxyphenyl acetyl chloride under anhydrous conditions (e.g., THF, 0–5°C).

- Step 3 : Coupling with imidazolidine-2,4-dione via nucleophilic substitution or amide bond formation.

- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. dichloromethane), catalyst choice (e.g., HATU for amidation), and temperature control to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) confirms proton environments (e.g., piperidine CH at δ 2.5–3.5 ppm, imidazolidine-dione NH at δ 10–11 ppm).

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected [M+H]: ~432.18 g/mol).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for pharmacological studies) .

Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions.

- Analysis : Monitor degradation products via HPLC-MS and quantify stability using peak area ratios over time.

- Key Finding : Imidazolidine-dione rings are prone to hydrolysis under alkaline conditions, requiring pH-controlled formulations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABA receptors or cyclooxygenase-2 (COX-2). Key parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues.

- QSAR Studies : Correlate substituent effects (e.g., ethoxy group position) with bioactivity using descriptors like logP and polar surface area.

- Validation : Compare in silico predictions with in vitro enzyme inhibition assays (IC values) .

Q. What strategies resolve contradictions in bioactivity data between structural analogs (e.g., varying substituents on the piperidine ring)?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., replace 4-ethoxy with 4-methoxy or halogen groups) and test against a panel of targets.

- Case Study : Analogs with bulkier substituents show reduced COX-2 inhibition due to steric hindrance but enhanced selectivity for serotonin receptors .

- Data Reconciliation : Use statistical tools (e.g., ANOVA) to differentiate experimental noise from true structure-activity trends .

Q. What in vitro assays are most effective for evaluating the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound remaining via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates.

- Membrane Permeability : Perform Caco-2 cell monolayer assays to predict oral bioavailability.

- Key Insight : The 4-ethoxyphenyl group enhances metabolic stability compared to unsubstituted analogs .

Q. How can researchers address conflicting data in receptor binding studies (e.g., variable IC values across assays)?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., diazepam for GABA) to normalize inter-lab variability.

- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) alongside radioligand assays.

- Case Example : Discrepancies in NMDA receptor affinity were resolved by controlling Mg ion concentrations during assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.